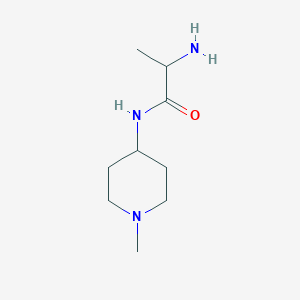
2-amino-N-(1-methylpiperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(1-methylpiperidin-4-yl)propanamide is a chemical compound with a unique structure that includes an amino group, a piperidine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-methylpiperidin-4-yl)propanamide typically involves the reaction of 1-methylpiperidine with a suitable amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process may involve steps such as amide bond formation, reduction, and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The process may also include steps for waste management and environmental protection.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
2-amino-N-(1-methylpiperidin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiazole-5-carboxamide
- N-(1-methylpiperidin-4-yl)-2-aminopropanamide
- N-methyl-2-(1-methylpiperidin-4-yl)propanamide
Uniqueness
2-amino-N-(1-methylpiperidin-4-yl)propanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-amino-N-(1-methylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)11-8-3-5-12(2)6-4-8/h7-8H,3-6,10H2,1-2H3,(H,11,13) |
InChI Key |
XHEBQCCXFIFUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


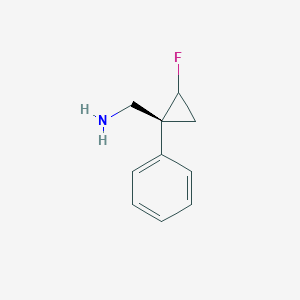

![3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)
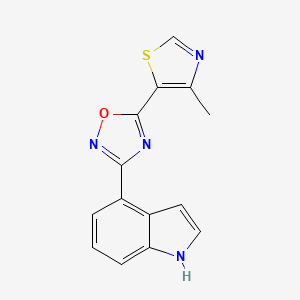
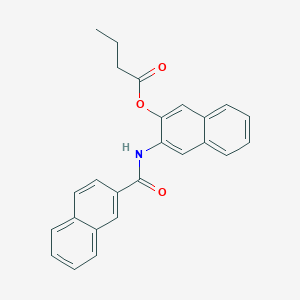

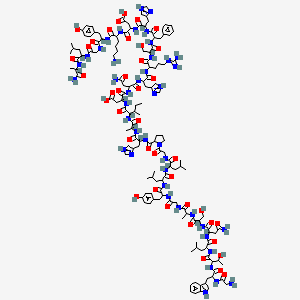
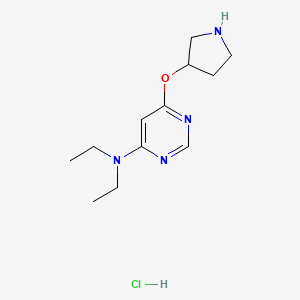
![6-Methoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14795736.png)

![(2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14795738.png)
![tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14795748.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14795752.png)
![6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride](/img/structure/B14795776.png)
